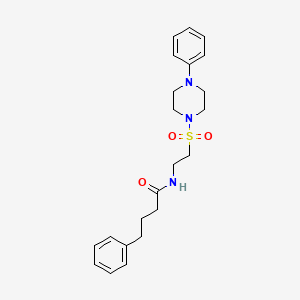

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Description

4-Phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a sulfonamide-derived compound characterized by a butanamide backbone, a phenyl group at the 4-position, and a sulfonylethyl linker connected to a 4-phenylpiperazine moiety. The phenylpiperazine group may enhance binding affinity to serotonin or dopamine receptors, while the sulfonamide linker could influence solubility and metabolic stability .

Properties

IUPAC Name |

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVXJYWAKVHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the context of its anticonvulsant activity, the compound is believed to interact with neuronal voltage-sensitive sodium channels, stabilizing the neuronal membrane and reducing excitability .

Comparison with Similar Compounds

4-Phenyl-N-[4-(2-Pyrimidinylsulfamoyl)phenyl]butanamide ()

- Structural Differences : The sulfonamide group is attached to a pyrimidinylamine (2-pyrimidinylsulfamoyl) instead of a 4-phenylpiperazine.

- Reduced basicity due to the absence of a piperazine ring, which may alter pharmacokinetic properties such as blood-brain barrier penetration. The para-substituted phenyl group in the sulfonamide moiety may enhance steric hindrance, affecting receptor selectivity .

N-(2-(4-(tert-Butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()

- Structural Differences : Features a bulky tert-butyl group and a hindered piperidinyloxy substituent, with a bis-sulfonamide core.

- Implications: Increased lipophilicity (higher logP) due to tert-butyl and tetramethylpiperidine groups, likely improving membrane permeability but reducing aqueous solubility. The steric bulk may limit metabolic degradation, enhancing in vivo stability. The dual sulfonamide groups could promote interactions with proteases or kinases, diverging from the mono-sulfonamide target compound .

4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide ()

- Structural Differences: Contains multiple phenylamino-propyl groups instead of a sulfonamide-ethyl-piperazine chain.

- Implications: The absence of a sulfonamide linker reduces electronegativity and hydrogen-bond acceptor capacity. Higher polarity due to amine groups could improve solubility but reduce bioavailability .

2-Ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide ()

- Structural Differences : Replaces the 4-phenylpiperazine with a 2-ethylpiperidine and substitutes the butanamide’s phenyl group with an ethyl chain.

- The ethyl chain on the butanamide may reduce steric bulk, improving conformational flexibility for target engagement. Lower molecular weight compared to the target compound might enhance metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.